molecular formula C20H23N3O5S B2449210 Methyl 4-(2-((2-(furan-3-yl)-2-thiomorpholinoethyl)amino)-2-oxoacetamido)benzoate CAS No. 2034572-54-6

Methyl 4-(2-((2-(furan-3-yl)-2-thiomorpholinoethyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2449210
M. Wt: 417.48
InChI Key: JNSHGTIOCTUVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and also found as natural products in various sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts was used for these transformations .


Molecular Structure Analysis

Furan is a five-membered ring with four carbon atoms and one oxygen atom. The oxygen atom and two of the carbon atoms are part of a conjugated system of pi electrons, which makes furan aromatic .


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions. For example, they can participate in cycloaddition and cycloisomerization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely depending on their specific structures. Furan itself is a volatile, colorless liquid that is soluble in common organic solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • Cyclization in Base Presence

    Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate undergoes cyclization exclusively to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid in the presence of bases, irrespective of the base strength (Ukrainets et al., 2014).

  • Novel Compound Synthesis

    Synthesis of novel compounds like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones has been reported starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate and methyl 2-(2-methoxy-2-oxoethyl)benzoate. This process involves transformation of ester functionalities to the acid and further reactions to form hydrazone derivatives and fused pyridazinone skeleton (Koza et al., 2013).

  • Diels−Alder Reaction Studies

    Investigation into the Diels−Alder reaction of 5-amino-2-furancarboxylic acid methyl ester with dienophiles has been conducted, showing high regioselectivity and yielding polysubstituted anilines. The reaction's preference is influenced by the electron-withdrawing group's position relative to the amino group (Padwa et al., 1997).

  • Synthesis of Fused Pyridazinone Skeleton

    A study shows the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, including unprecedented heterocyclic skeletons, via transformation of methyl 4-aminopyrrole-2-carboxylate into the corresponding diazo compound, followed by intramolecular azo coupling (Galenko et al., 2016).

Material and Chemical Properties

  • Corrosion Inhibition Studies

    Amino acid compounds, including those with furan-2-yl moieties, have been studied for their potential as corrosion inhibitors for N80 steel in HCl solution. These studies involve electrochemical methods and theoretical approaches to understand the adsorption and inhibition mechanisms (Yadav et al., 2015).

  • Antagonistic Activity Against Human Leukotriene Receptors

    Compounds like (E)-2-Acetyl-4-(2-diethylcarbamoyl-1-methylvinyl)-7-(1-phenylethoxy)benzo[b]furan have been prepared and evaluated for their leukotriene B4 (LTB4) antagonistic activity against human BLT1 and BLT2 receptors (Ando et al., 2004).

Safety And Hazards

The safety and hazards of a specific furan derivative would depend on its exact structure. Some furan derivatives are known to be toxic, while others are used in pharmaceuticals .

Future Directions

Furan derivatives are an active area of research in organic chemistry. They are being studied for their potential uses in various fields, including the development of new pharmaceuticals .

properties

IUPAC Name

methyl 4-[[2-[[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-27-20(26)14-2-4-16(5-3-14)22-19(25)18(24)21-12-17(15-6-9-28-13-15)23-7-10-29-11-8-23/h2-6,9,13,17H,7-8,10-12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSHGTIOCTUVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((2-(furan-3-yl)-2-thiomorpholinoethyl)amino)-2-oxoacetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.